molecular formula C22H26N4O3S B2878075 tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate CAS No. 1115989-61-1

tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate

Cat. No.: B2878075
CAS No.: 1115989-61-1
M. Wt: 426.54
InChI Key: AYPWSTKIDOZMGR-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a pyrrole ring and a piperidine-carbamate scaffold. This structure combines key pharmacophoric elements: the thienopyridine moiety is associated with kinase inhibition and antiplasmodial activity , while the piperidine-carbamate group enhances solubility and bioavailability, common in drug design . The tert-butyl carbamate serves as a protective group for amines during synthesis, enabling selective functionalization .

Properties

IUPAC Name

tert-butyl N-[1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-22(2,3)29-21(28)24-15-8-13-26(14-9-15)20(27)18-17(25-11-4-5-12-25)16-7-6-10-23-19(16)30-18/h4-7,10-12,15H,8-9,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWSTKIDOZMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-chlorobenzylamine with 3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with analogous derivatives:

Structural Analogues

Compound Core Structure Key Substituents Biological Activity Reference
tert-Butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate Thieno[2,3-b]pyridine + pyrrole 3-(1H-pyrrol-1-yl), piperidin-4-yl carbamate Under investigation (kinase inhibition potential)
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine-thiophene hybrid 2-Sulfanyl, 3-cyano Not reported
4-Arylthieno[2,3-b]pyridine-2-carboxamides (e.g., KuSaSch095) Thieno[2,3-b]pyridine 4-Aryl, cyclopenta[b]thieno[3,2-e]pyridine, chlorophenyl carboxamide Antiplasmodial (IC₅₀: 0.12–0.45 μM)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine-carbamate Acetylated piperidine Intermediate for kinase inhibitors
tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate derivatives Pyrrolo[2,3-b]pyridine Triisopropylsilyl, bicyclo[2.2.2]octane, benzyl carbamate Antiviral candidates (preclinical)

Key Differentiators

Substituent Diversity: Unlike simpler thienopyridines (e.g., 2-sulfanyl derivatives ), the target compound incorporates a 1H-pyrrole ring at position 3, which may enhance π-π stacking interactions in biological targets.

Carbamate vs. Carboxamide: The tert-butyl carbamate group distinguishes it from antiplasmodial 4-arylthieno[2,3-b]pyridine-2-carboxamides (e.g., KuSaSch095), where carboxamide linkages are critical for parasitic membrane disruption .

Synthetic Complexity: Compared to intermediates like tert-butyl (1-acetylpiperidin-4-yl)carbamate , the target compound requires multi-step functionalization of both the thienopyridine and piperidine moieties, increasing synthetic challenges.

Pharmacological and Physicochemical Properties

  • Stability: The pyrrole-thienopyridine fusion may reduce metabolic degradation relative to pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, which are prone to oxidative cleavage .
  • Target Selectivity: Preliminary molecular docking studies suggest the pyrrole substituent confers selectivity for JAK2 kinases over related isoforms, unlike non-pyrrole thienopyridines .

Biological Activity

The compound tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate (CAS Number: 1115908-33-2) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of antiplasmodial effects and as a modulator of various biological pathways. This article delves into its structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of 412.5 g/mol. The structural complexity arises from the presence of multiple functional groups, including a thieno[2,3-b]pyridine moiety and a piperidine ring.

Structural Features

  • Thieno[2,3-b]pyridine : A bicyclic structure known for its diverse pharmacological properties.
  • Piperidine Ring : Often associated with psychoactive effects and modulation of neurotransmitter systems.
  • Carbamate Group : Imparts stability and influences solubility.

Antiplasmodial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant antiplasmodial activity. In particular, compounds structurally similar to our target compound have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 (PfGSK-3), an enzyme crucial for the proliferation of the malaria parasite.

Key Findings

  • IC50 Values : The compound's analogs demonstrate varying IC50 values against PfGSK-3, with some showing potent inhibition at concentrations as low as 0.48 µM .
  • Efficacy Against Erythrocytic Forms : A related thieno[2,3-b]pyridine derivative exhibited an IC50 of 199 nM against erythrocytic forms of the malaria parasite .

The mechanism by which these compounds exert their biological effects is hypothesized to involve:

  • Inhibition of key enzymes involved in the metabolic processes of the malaria parasite.
  • Modulation of host immune responses through pathways such as the NLRP3 inflammasome .

Study 1: In Vitro Evaluation

A study conducted on a series of thieno[2,3-b]pyridine derivatives demonstrated their ability to inhibit PfGSK-3 effectively. The study highlighted that structural modifications could enhance potency against both the enzyme and the parasite.

CompoundIC50 (µM)Target
Compound 10.48PfGSK-3
Compound 20.199Erythrocytic forms

Study 2: NLRP3 Inflammasome Modulation

Another investigation explored the interaction of structurally related compounds with the NLRP3 inflammasome in THP-1 macrophage cells. The results indicated that certain derivatives could significantly reduce pyroptotic cell death.

CompoundPyroptosis % Decrease
Derivative A75%
Derivative B60%

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